
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile: is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group, an ethyl group, and a nitrile group
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide range of biological activities and can interact with various targets .
Mode of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with multiple targets in the body .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .
Pharmacokinetics
It’s known that the compound is a white crystalline solid with a low solubility in water, which can dissolve more easily in acidic solutions . This suggests that its bioavailability may be influenced by the pH of the environment.
Result of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile. For instance, its solubility can be influenced by the pH of the environment . Additionally, it should be stored and handled away from oxidizing agents and kept away from sources of heat and ignition .
Biochemical Analysis
Biochemical Properties
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with human cannabinoid receptors (hCB1 and hCB2), and inhibitors of p38 kinase . These interactions are crucial as they can modulate signaling pathways and cellular responses, making this compound a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it can modulate metabolic pathways, impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in cellular functions. For example, its interaction with p38 kinase can inhibit the enzyme’s activity, thereby modulating inflammatory responses . These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular functions without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions . Understanding the dosage thresholds is crucial for its safe application in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with p38 kinase can influence the metabolic pathways involved in inflammatory responses . These interactions are vital for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide in water and sodium dodecyl benzene sulphonate at room temperature . Another method involves the use of 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride as a catalyst for anomeric-based oxidative aromatization .
Industrial Production Methods:
In industrial settings, the production of this compound typically involves multi-component reactions that are environmentally benign. These reactions often utilize green solvents and heterogeneous catalysts to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions:
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like molecular iodine or cerium(IV) ammonium nitrate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic agents, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Molecular iodine, cerium(IV) ammonium nitrate.
Reduction: Sodium borohydride.
Substitution: Nucleophilic agents like sodium ascorbate, piperidine, and ionic liquids.
Major Products:
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-butyl-3-methyl-1H-pyrazole-4-carbonitrile
Comparison:
Compared to these similar compounds, 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the ethyl group can influence the compound’s solubility and reactivity, making it more suitable for certain applications .
Properties
IUPAC Name |
5-amino-1-ethylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-2-10-6(8)5(3-7)4-9-10/h4H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCCGIWVLMDSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444923 | |
| Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4788-15-2 | |
| Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)
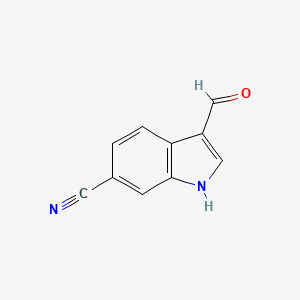

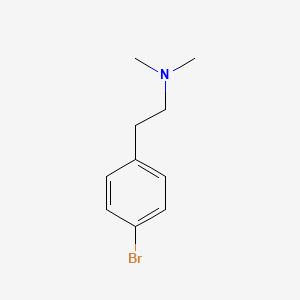
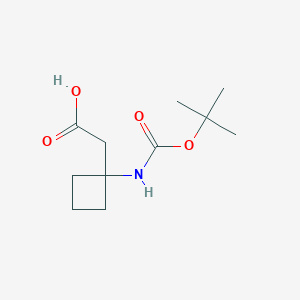
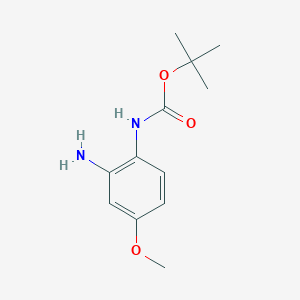
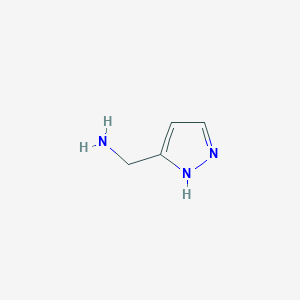


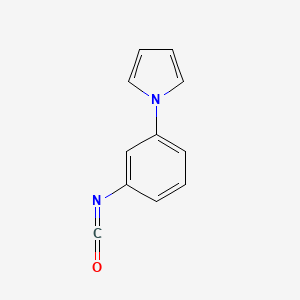
![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)



